molecular formula C16H12N2O2S B4108683 Phenyl(quinoxalin-2-ylsulfanyl)acetic acid

Phenyl(quinoxalin-2-ylsulfanyl)acetic acid

Cat. No.: B4108683
M. Wt: 296.3 g/mol
InChI Key: HCPSYWQSQVFIRP-UHFFFAOYSA-N
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Description

Phenyl(2-quinoxalinylthio)acetic acid is an organic compound that features a phenyl group, a quinoxaline moiety, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid typically involves the reaction of 2-mercaptoquinoxaline with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the thioether bond. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-quinoxalinylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Dihydroquinoxaline

    Substitution: Brominated or nitrated derivatives of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid

Scientific Research Applications

Phenyl(2-quinoxalinylthio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl(quinoxalin-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA or proteins, leading to changes in their function. The thioether group can undergo oxidation, generating reactive oxygen species that can induce cellular damage or apoptosis. Additionally, the phenyl group can participate in hydrophobic interactions with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Phenyl(2-quinoxalinylthio)acetic acid can be compared with other similar compounds such as:

    Phenylacetic acid: Lacks the quinoxaline and thioether groups, making it less versatile in terms of chemical reactivity and biological activity.

    Quinoxaline derivatives: These compounds may have similar biological activities but lack the phenylacetic acid moiety, which can influence their solubility and pharmacokinetic properties.

    Thioacetic acid derivatives:

Phenyl(2-quinoxalinylthio)acetic acid stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-phenyl-2-quinoxalin-2-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-16(20)15(11-6-2-1-3-7-11)21-14-10-17-12-8-4-5-9-13(12)18-14/h1-10,15H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSYWQSQVFIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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